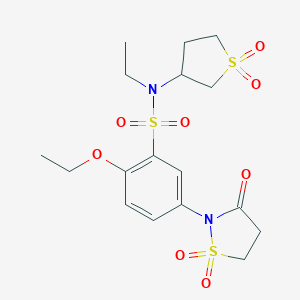![molecular formula C21H16BrFN2O3 B241088 9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B241088.png)
9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, also known as BFB, is a chemical compound that has been of interest in scientific research. This compound has shown potential in various applications, including as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders. In
Mécanisme D'action
The mechanism of action of 9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression. By inhibiting HDAC activity, 9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine may regulate gene expression and induce apoptosis in cancer cells. 9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine may also have neuroprotective effects by reducing inflammation and oxidative stress.
Effets Biochimiques Et Physiologiques
9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has been shown to have various biochemical and physiological effects. In cancer cells, 9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine induces apoptosis by activating caspase-3 and -9. 9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine also inhibits cell proliferation by inducing cell cycle arrest. In neurodegenerative disorders, 9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine reduces inflammation and oxidative stress, which may protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several advantages for lab experiments. It is a small molecule that is easy to synthesize and modify. 9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has also been shown to have low toxicity in animal studies. However, 9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has limitations in terms of its solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
For the study of 9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine include investigating its mechanism of action, optimizing the synthesis method, and exploring its potential in combination therapy.
Méthodes De Synthèse
The synthesis of 9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves several steps, including the reaction of 3-fluoroaniline with furan-2-carbaldehyde to form a Schiff base. The Schiff base is then reacted with 9-bromo-10-hydroxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine to produce 9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine. The synthesis method has been optimized to produce high yields of 9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine with high purity.
Applications De Recherche Scientifique
9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inducing apoptosis in cancer cells. 9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has also been studied for its potential in the treatment of neurodegenerative disorders such as Alzheimer's disease. In addition, 9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has been shown to have antifungal and antibacterial properties.
Propriétés
Nom du produit |
9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine |
|---|---|
Formule moléculaire |
C21H16BrFN2O3 |
Poids moléculaire |
443.3 g/mol |
Nom IUPAC |
9-bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C21H16BrFN2O3/c1-26-19-10-13(22)9-15-17-11-16(18-6-3-7-27-18)24-25(17)21(28-20(15)19)12-4-2-5-14(23)8-12/h2-10,17,21H,11H2,1H3 |
Clé InChI |
GAWJMJYFQHTHOO-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC(=C1)Br)C3CC(=NN3C(O2)C4=CC(=CC=C4)F)C5=CC=CO5 |
SMILES canonique |
COC1=CC(=CC2=C1OC(N3C2CC(=N3)C4=CC=CO4)C5=CC(=CC=C5)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B241013.png)

![2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)



![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B241057.png)
![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)
![2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid](/img/structure/B241060.png)